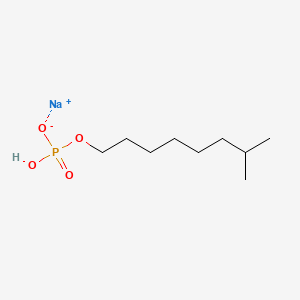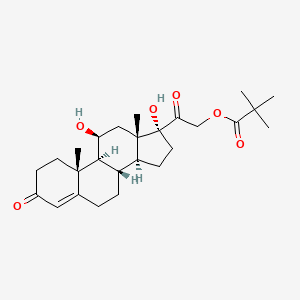
Diisopropyldiphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisopropyldiphenylsilane is an organosilicon compound with the molecular formula C18H24Si. It is characterized by the presence of two isopropyl groups and two phenyl groups attached to a silicon atom. This compound is part of a broader class of organosilicon compounds that have diverse applications in various fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisopropyldiphenylsilane can be synthesized through several methods. One common approach involves the reaction of diphenylsilane with isopropyl halides in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the substitution of hydrogen atoms on the silicon atom with isopropyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional steps such as purification and distillation to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
Diisopropyldiphenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The isopropyl or phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Scientific Research Applications
Diisopropyldiphenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of silicone-based materials, adhesives, and coatings.
Mechanism of Action
The mechanism by which diisopropyldiphenylsilane exerts its effects involves interactions with various molecular targets. The silicon atom’s ability to form stable bonds with carbon and other elements allows the compound to participate in diverse chemical reactions. These interactions can influence the compound’s reactivity and stability, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
Diphenylsilane: Lacks the isopropyl groups, making it less sterically hindered.
Diethylphenylsilane: Contains ethyl groups instead of isopropyl groups, affecting its reactivity and physical properties.
Triphenylsilane: Has three phenyl groups, leading to different chemical behavior and applications.
Uniqueness
Diisopropyldiphenylsilane’s unique combination of isopropyl and phenyl groups provides a balance of steric hindrance and electronic effects, making it particularly useful in specific synthetic and industrial applications. Its ability to undergo various chemical reactions while maintaining stability is a key factor in its versatility.
Properties
Molecular Formula |
C18H24Si |
|---|---|
Molecular Weight |
268.5 g/mol |
IUPAC Name |
diphenyl-di(propan-2-yl)silane |
InChI |
InChI=1S/C18H24Si/c1-15(2)19(16(3)4,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-16H,1-4H3 |
InChI Key |
WDOWOLLZRBHLSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



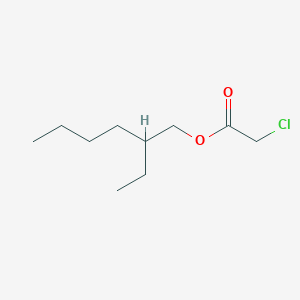
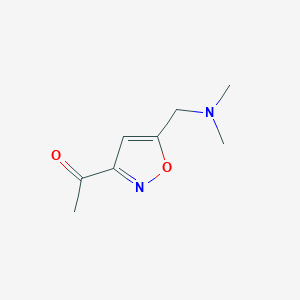
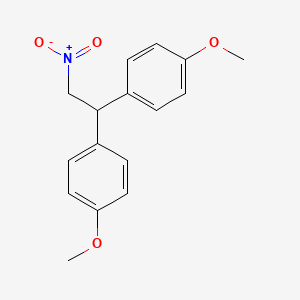

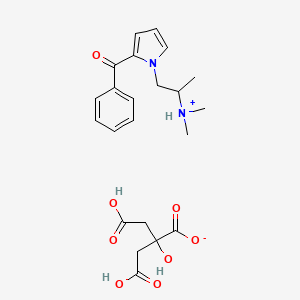
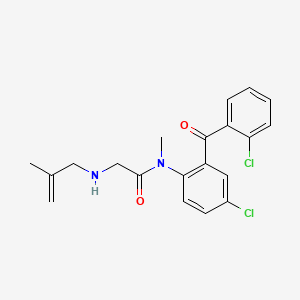
![Leucine,l,[3,4,5-3H]](/img/structure/B13786392.png)
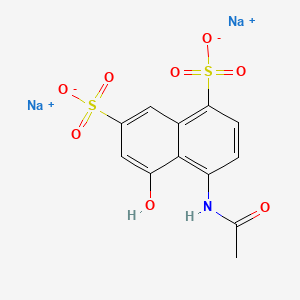
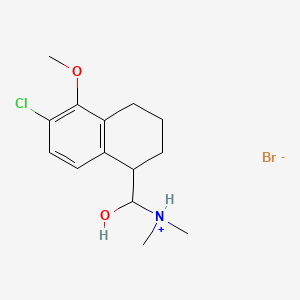
![Tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate](/img/structure/B13786405.png)

